Cas no 2137066-27-2 ([(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine)
[(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine Chemical and Physical Properties
Names and Identifiers
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- EN300-624694
- [(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine
- 2137066-27-2
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- Inchi: 1S/C10H15N3/c1-7(11-2)9-5-6-12-10(13-9)8-3-4-8/h5-8,11H,3-4H2,1-2H3/t7-/m0/s1
- InChI Key: IPJKTPGXPYECJR-ZETCQYMHSA-N
- SMILES: N1C(=CC=NC=1C1CC1)[C@H](C)NC
Computed Properties
- Exact Mass: 177.126597491g/mol
- Monoisotopic Mass: 177.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 37.8Ų
[(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-624694-1.0g |
[(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine |
2137066-27-2 | 1g |
$0.0 | 2023-06-07 |
[(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on [(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine
Comprehensive Overview of [(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine (CAS No. 2137066-27-2)
The compound [(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine (CAS No. 2137066-27-2) is a chiral amine derivative featuring a cyclopropylpyrimidine core. This structure is of significant interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The stereospecific (1S)-configuration enhances its utility in asymmetric synthesis, particularly in the development of enantioselective catalysts and therapeutic agents. Researchers are increasingly focusing on such pyrimidine-based scaffolds for their role in modulating biological pathways, including kinase inhibition and GPCR targeting.
In recent years, the demand for chiral amines like [(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine has surged, driven by advancements in precision medicine and green chemistry. A trending topic in scientific forums is the compound’s potential application in neurodegenerative disease research, where pyrimidine derivatives are explored for their neuroprotective properties. Additionally, its cyclopropyl group contributes to metabolic stability, a key consideration in drug design. This aligns with the growing emphasis on ADME optimization (Absorption, Distribution, Metabolism, Excretion) in preclinical studies.
From a synthetic perspective, the CAS No. 2137066-27-2 compound exemplifies the convergence of heterocyclic chemistry and stereoselective synthesis. Its pyrimidine ring can participate in hydrogen bonding and π-stacking interactions, making it a versatile pharmacophore. Industry experts frequently search for "pyrimidine amine derivatives" and "chiral building blocks for drug discovery," reflecting its relevance in high-throughput screening libraries. Notably, the compound’s methylamine moiety offers opportunities for further derivatization, a feature highlighted in recent patent literature.
Environmental and regulatory trends also shape the discourse around [(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine. With the rise of sustainable chemistry, researchers are investigating solvent-free or biocatalytic routes to synthesize such compounds. Questions like "How to improve the yield of chiral amines?" or "Role of pyrimidines in crop protection" dominate academic searches, underscoring its cross-disciplinary appeal. The compound’s low ecotoxicity profile further positions it as a candidate for green industrial applications.
In summary, [(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine (CAS No. 2137066-27-2) represents a nexus of innovation in medicinal chemistry and material science. Its structural uniqueness and functional adaptability make it a focal point for both academic and industrial R&D, particularly in addressing challenges like drug resistance and sustainable synthesis. As the scientific community prioritizes molecular diversity and stereochemical control, this compound is poised to remain a key player in cutting-edge research.
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